5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%
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Overview
Description
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% (abbreviated as 5-EAP-3-TFP) is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is a derivative of phenol and has been studied for its biochemical and physiological effects. It is a strong base that has been found to be useful for a range of applications, including synthesis of other compounds, as well as for its potential use in drug development. In
Scientific Research Applications
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% has been studied for its potential applications in various scientific research fields. It has been used as a reagent for the synthesis of other compounds, such as 1,2-dihydro-1-methyl-2-oxo-3-pyridin-3-yl-1H-indole-5-carboxylic acid. It has also been studied for its potential use in drug development, as it has been found to be a strong base that can be used to facilitate the synthesis of drug molecules.
Mechanism of Action
The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that this compound is a strong base that can facilitate the synthesis of other compounds, as well as the synthesis of drug molecules. It is also believed to be a proton donor, which can help to facilitate the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% are not yet fully understood. However, it is believed that this compound may have the potential to affect various biochemical pathways, as it is a strong base that can facilitate the synthesis of other compounds. It is also believed to have the potential to affect physiological processes, as it may be able to interact with various proteins and enzymes.
Advantages and Limitations for Lab Experiments
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is a strong base that can facilitate the synthesis of other compounds, as well as the synthesis of drug molecules. It is also a proton donor, which can help to facilitate the transfer of protons between molecules. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, it can react with other compounds, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%. Further research could be done to better understand its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development, as well as its potential to facilitate the synthesis of other compounds. Additionally, further research could be done to explore the potential of 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% as an enzyme inhibitor. Finally, further research could be done to explore the potential of 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% as a proton donor, which could help to facilitate the transfer of protons between molecules.
Synthesis Methods
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95% is synthesized through a multi-step process that begins with the reaction of ethyl amine with phenol in the presence of a strong base, such as sodium hydroxide. This reaction produces an intermediate compound, 5-ethylaminocarbonylphenol, which is then reacted with trifluoromethylbenzene in the presence of a strong acid, such as hydrochloric acid. The final product, 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%, is then isolated from the reaction mixture.
properties
IUPAC Name |
N-ethyl-3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-2-20-15(22)11-5-3-4-10(6-11)12-7-13(16(17,18)19)9-14(21)8-12/h3-9,21H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXTYLAIMKSANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686708 |
Source
|
Record name | N-Ethyl-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261979-30-9 |
Source
|
Record name | N-Ethyl-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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